molecular formula C17H14BrNO2 B6343308 (2-bromophenyl)methyl 1-methylindole-3-carboxylate CAS No. 1033692-98-6

(2-bromophenyl)methyl 1-methylindole-3-carboxylate

Cat. No.: B6343308
CAS No.: 1033692-98-6
M. Wt: 344.2 g/mol
InChI Key: YKGYPEGHCABFQO-UHFFFAOYSA-N
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Description

(2-bromophenyl)methyl 1-methylindole-3-carboxylate is a chemical compound with the molecular formula C17H14BrNO2 and a molecular weight of 344.2 g/mol. This compound is known for its diverse applications in various fields of research and industry, particularly due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)methyl 1-methylindole-3-carboxylate typically involves the esterification of 1-methylindole-3-carboxylic acid with 2-bromobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)methyl 1-methylindole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-methylindole-3-carboxylic acid and 2-bromobenzyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a palladium catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation and Reduction Reactions: Products include indole-3-carboxylic acid derivatives and indoline derivatives.

    Ester Hydrolysis: Products include 1-methylindole-3-carboxylic acid and 2-bromobenzyl alcohol.

Scientific Research Applications

(2-bromophenyl)methyl 1-methylindole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-methylindole-3-carboxylic acid: Lacks the bromophenyl group, resulting in different reactivity and applications.

    2-bromobenzyl alcohol: Lacks the indole ring, leading to different chemical properties and uses.

    Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.

Uniqueness

(2-bromophenyl)methyl 1-methylindole-3-carboxylate is unique due to the presence of both the indole ring and the bromophenyl group, which confer distinct chemical reactivity and biological activities. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-bromophenyl)methyl 1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-19-10-14(13-7-3-5-9-16(13)19)17(20)21-11-12-6-2-4-8-15(12)18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGYPEGHCABFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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